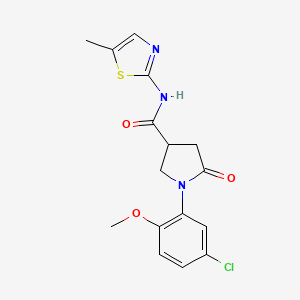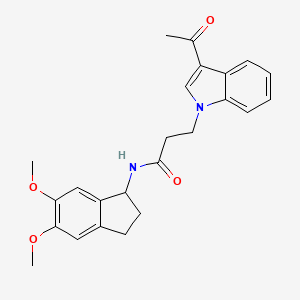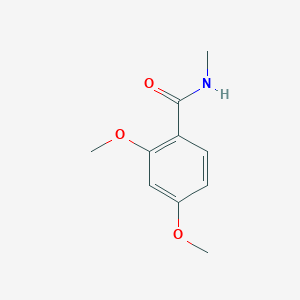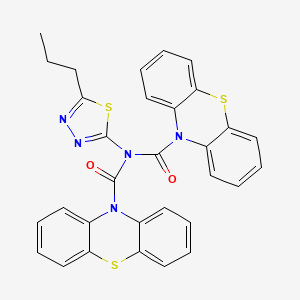
1-(5-chloro-2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-chloro-2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide, also known by its chemical formula C₁₈H₁₈ClN₃O₃S, belongs to the class of heterocyclic compounds. Its complex structure combines elements from various functional groups, making it an interesting target for research and applications.
準備方法
Synthetic Routes:
The synthesis of this compound involves several steps
-
Formation of the Thiazole Ring
- Start with 5-methyl-1,3-thiazole-2-carboxylic acid.
- React it with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
- Cyclize the acid chloride with 2-amino-5-chlorobenzaldehyde to obtain the thiazole ring.
-
Amide Formation
- React the thiazole intermediate with 5-chloro-2-methoxyaniline to form the amide linkage.
- Protect the amino group with a suitable protecting group (e.g., Boc or Fmoc).
-
Oxidation and Cyclization
- Oxidize the thiazole nitrogen to the corresponding oxopyrrolidine.
- Remove the protecting group to reveal the free amine.
Industrial Production:
While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories using the methods described above.
化学反応の分析
1-(5-クロロ-2-メトキシフェニル)-N-(5-メチル-1,3-チアゾール-2-イル)-5-オキソピロリジン-3-カルボキサミドは、様々な反応を起こします:
酸化: チアゾール環は、対応するオキソピロリジンを形成するように酸化することができます。
置換: フェニル環上の塩素原子は、他の基で置換することができます。
アミド加水分解: 酸性または塩基性条件下で、アミド結合は加水分解することができます。
一般的な試薬には、チオニルクロリド、2-アミノ-5-クロロベンズアルデヒド、および様々な酸化剤が含まれます。
科学的研究の応用
この化合物は、様々な応用があります:
医薬品化学: 生物活性を示す可能性があり、潜在的な医薬品候補となっています。
抗菌性: チアゾール誘導体は、しばしば抗菌性を持ちます。
農薬: チアゾール系化合物は、殺虫剤や除草剤として使用されます。
作用機序
作用機序の詳細は、現在も研究中です。特定の分子標的に作用し、細胞プロセスまたはシグナル伝達経路に影響を与えると考えられています。
6. 類似化合物の比較
直接の類似体は見当たりませんでしたが、チアゾール系医薬品やヘテロ環式アミドなどの類似化合物は存在します。この化合物のユニークさは、特定の置換パターンと官能基の組み合わせにあります。
この化合物の可能性を完全に理解するためには、さらなる研究と実験が必要であることを覚えておいてください。
: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)
類似化合物との比較
Remember that further research and experimentation are necessary to fully understand this compound’s potential
: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)
特性
分子式 |
C16H16ClN3O3S |
|---|---|
分子量 |
365.8 g/mol |
IUPAC名 |
1-(5-chloro-2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H16ClN3O3S/c1-9-7-18-16(24-9)19-15(22)10-5-14(21)20(8-10)12-6-11(17)3-4-13(12)23-2/h3-4,6-7,10H,5,8H2,1-2H3,(H,18,19,22) |
InChIキー |
NMBAVHGIPGNDNM-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(S1)NC(=O)C2CC(=O)N(C2)C3=C(C=CC(=C3)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide](/img/structure/B11026236.png)

![2-[(4-ethylphenyl)amino]-6-oxo-N-[3-(trifluoromethyl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11026257.png)
![(1E)-6-(4-chlorophenyl)-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11026262.png)
![1-phenyl-N-[2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B11026277.png)
![7-(5-Bromothiophen-2-yl)-2-(propan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11026278.png)
![3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B11026283.png)
![3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B11026284.png)


![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide](/img/structure/B11026314.png)

![2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethyl 2-furoate](/img/structure/B11026327.png)
